

Physical and chemical properties of anhydrous zinc acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZINC acetate

Cat. No.: B057238

[Get Quote](#)

An in-depth technical guide on the physical and chemical properties of anhydrous **zinc acetate**, designed for researchers, scientists, and drug development professionals.

Introduction

Anhydrous **zinc acetate** ($\text{Zn}(\text{CH}_3\text{COO})_2$) is a versatile chemical compound used extensively in chemical synthesis, as a dietary supplement, and in the pharmaceutical industry.^{[1][2]} It is the zinc salt of acetic acid and, unlike its more common dihydrate form, contains no water of crystallization.^{[1][3]} This anhydrous form offers enhanced stability in moisture-sensitive applications.^[4] Its utility spans from acting as a catalyst in industrial processes and a precursor for nanoparticle synthesis to its therapeutic applications in treating the common cold, zinc deficiencies, and dermatological conditions like acne. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and its mechanisms of action relevant to drug development.

Physical Properties

Anhydrous **zinc acetate** is a white, crystalline solid. It is hygroscopic, meaning it readily absorbs moisture from the air, and may convert to the dihydrate form upon exposure. It typically has a faint acetic (vinegar-like) odor and an astringent taste.

A logical workflow for the preparation of anhydrous **zinc acetate** from its dihydrate form is outlined below.

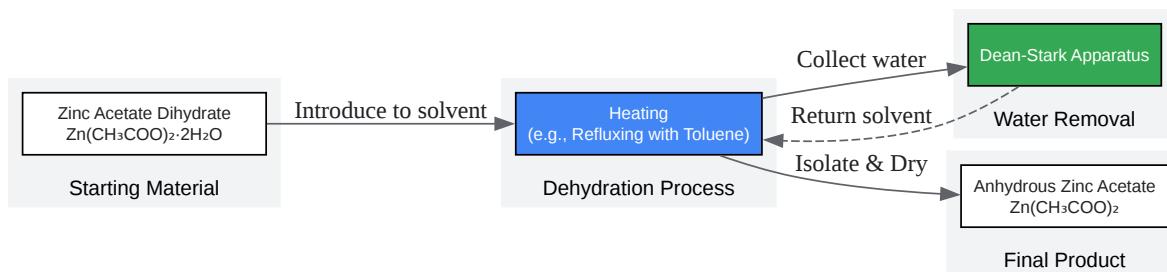


Diagram 1: Preparation of Anhydrous Zinc Acetate

[Click to download full resolution via product page](#)

Caption: Workflow for preparing the anhydrous form from the dihydrate.

Table 1: Physical Properties of Anhydrous **Zinc Acetate**

Property	Value	Reference(s)
Molecular Formula	$\text{C}_4\text{H}_6\text{O}_4\text{Zn}$	
Molecular Weight	183.47 g/mol	
Appearance	White crystalline solid/powder	
Melting Point	237 °C (Decomposes)	
Density	1.84 g/cm ³	
Odor	Faint acetic acid odor	
Hygroscopicity	Hygroscopic	

Chemical Properties

Structure

In its anhydrous form, **zinc acetate** adopts a polymeric structure. The zinc(II) ion is coordinated to four oxygen atoms in a tetrahedral geometry. These tetrahedra are interconnected by the

acetate ligands, which act as bridges between adjacent zinc centers in a syn-anti arrangement, forming two-dimensional sheets. This contrasts with the dihydrate form, where the zinc ion is in an octahedral environment with bidentate acetate groups.

Thermal Decomposition

Anhydrous **zinc acetate** is stable under ambient conditions but decomposes upon heating. The decomposition process is complex and can be influenced by the atmosphere. In a dry, inert atmosphere or vacuum, heating above its decomposition point of ~ 237 °C results in the loss of acetic anhydride, leaving a residue of basic **zinc acetate** ($\text{Zn}_4\text{O}(\text{CH}_3\text{COO})_6$). Further heating at higher temperatures (below 400°C) leads to the formation of zinc oxide (ZnO). The decomposition pathway can involve several intermediate products.

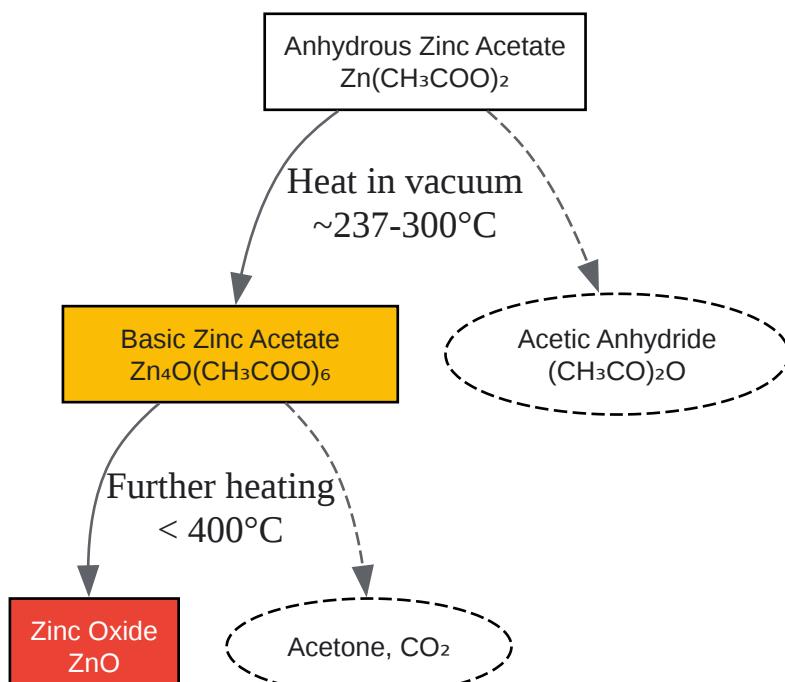


Diagram 2: Thermal Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Simplified thermal decomposition pathway of anhydrous **zinc acetate**.

Reactivity and Incompatibilities

Anhydrous **zinc acetate** is incompatible with strong oxidizing agents. As a salt, it is also incompatible with alkalies and their carbonates, oxalates, phosphates, and sulfides. In aqueous

solution, it exhibits weak acidity due to the hydrolysis of the Zn^{2+} ion, with a 5% solution having a pH between 6.0 and 7.0.

Solubility

Anhydrous **zinc acetate** is soluble in water and alcohol. Its solubility in water is significant, making it suitable for preparing aqueous solutions for various applications.

Table 2: Solubility of Zinc Acetate

Solvent	Solubility	Temperature (°C)	Form	Reference(s)
Water	30.3 g / 100 mL	25	Anhydrous	
Water	43 g / 100 mL	20	Dihydrate	
Alcohol (Ethanol)	Soluble	25	Anhydrous	
Methanol	1.5 g / 100 mL	-	-	
Dilute Mineral Acids	Soluble	-	Anhydrous	
Alkalies	Soluble	-	Anhydrous	

Experimental Protocols

Synthesis of Anhydrous Zinc Acetate

This protocol describes a common laboratory method for synthesizing **zinc acetate**, which typically yields the dihydrate, followed by a dehydration step.

Objective: To synthesize anhydrous **zinc acetate** from zinc oxide and acetic acid.

Materials:

- Zinc oxide (ZnO)
- Glacial acetic acid (CH_3COOH)

- Toluene
- Reaction flask, condenser, heating mantle, magnetic stirrer
- Dean-Stark apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator

Methodology:

- Reaction: Suspend zinc oxide in glacial acetic acid in a reaction flask. The typical reaction is:
$$\text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn}(\text{CH}_3\text{COO})_2 + \text{H}_2\text{O}.$$
- Heating: Gently heat the mixture with stirring. The zinc oxide will dissolve as it reacts to form **zinc acetate**. Continue heating until a clear solution is obtained.
- Crystallization (Dihydrate): Allow the solution to cool slowly to room temperature, which will cause **zinc acetate** dihydrate to crystallize.
- Isolation: Collect the crystals by filtration and wash them with a small amount of cold organic solvent to remove impurities.
- Dehydration: To obtain the anhydrous form, transfer the dihydrate crystals to a flask with toluene. Fit the flask with a Dean-Stark apparatus and a condenser.
- Azeotropic Distillation: Heat the mixture to reflux. The water of crystallization will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
- Final Product: Once no more water is collected, cool the mixture. Filter the resulting anhydrous **zinc acetate** crystals, wash with a volatile solvent like diethyl ether, and dry thoroughly under vacuum.

Determination of Decomposition Temperature via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of anhydrous **zinc acetate**.

Instrumentation: Thermogravimetric Analyzer (TGA).

Methodology:

- Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of anhydrous **zinc acetate** into a TGA sample pan (e.g., alumina or platinum).
- Instrument Setup: Place the sample pan in the TGA furnace.
- Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
- Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500-600 °C) at a constant heating rate (e.g., 10 °C/min). The decomposition of anhydrous **zinc acetate** to ZnO is typically observed below 300-350°C.
- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Analysis: Analyze the resulting TGA thermogram. The onset temperature of the major weight loss step corresponds to the beginning of decomposition. The residual mass at the end of the experiment should correspond to the theoretical mass of zinc oxide (ZnO) formed.

Applications and Mechanisms in Drug Development

Anhydrous **zinc acetate** is a valuable compound in pharmaceuticals, primarily for treating zinc deficiency and Wilson's disease, and as a component in topical treatments for acne and cold lozenges.

Treatment of Wilson's Disease

Wilson's disease is a genetic disorder causing excessive copper accumulation. **Zinc acetate** serves as a primary therapy by inhibiting the intestinal absorption of copper.

Mechanism of Action: Oral **zinc acetate** induces the synthesis of metallothionein, a cysteine-rich protein, in the intestinal epithelial cells (enterocytes). Metallothionein has a high binding

affinity for both zinc and copper. It preferentially binds dietary copper, sequestering it within the enterocytes. This prevents the copper from being transferred into the bloodstream. When the enterocytes are sloughed off at the end of their life cycle, the bound copper is excreted from the body in the stool.

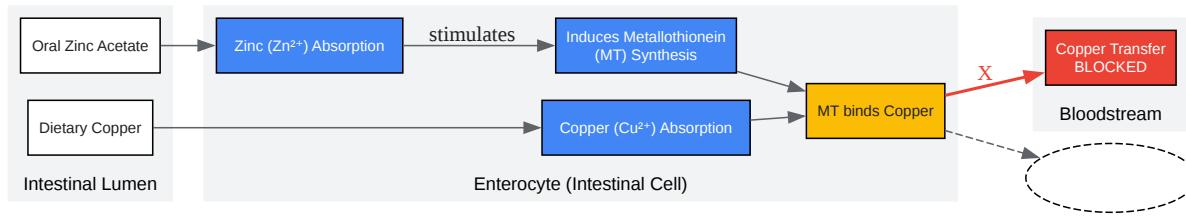


Diagram 3: Mechanism of Action in Wilson's Disease

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ZINC ACETATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. Zinc acetate, anhydrous, 99.9+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Zinc Acetate | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- To cite this document: BenchChem. [Physical and chemical properties of anhydrous zinc acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057238#physical-and-chemical-properties-of-anhydrous-zinc-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com